2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c1-25-15-4-3-11-23(12-15)14-9-7-13(8-10-14)22-19(24)18-16(20)5-2-6-17(18)21/h2,5-10,15H,3-4,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQXXLKLNJYHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-(3-methoxypiperidin-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring (due to fluorine substituents) undergoes nucleophilic substitution under basic conditions.
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Example: Reaction with piperidine derivatives at elevated temperatures replaces fluorine atoms, forming new C–N bonds.
Coupling Reactions
The amide and methoxypiperidine groups facilitate cross-coupling via transition-metal catalysis.
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The methoxypiperidine moiety enhances solubility in polar aprotic solvents (e.g., DMF), improving reaction efficiency .
Redox and Stability Studies
The compound exhibits sensitivity to reducing agents and pH-dependent hydrolysis.
Functional Group Transformations
The methoxy group on the piperidine ring undergoes demethylation under strong acids.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | HBr (48%), acetic acid, 110°C | Hydroxypiperidine derivative | 72% |
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This reaction enables further functionalization (e.g., phosphorylation or glycosylation).
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets via hydrogen bonding and hydrophobic interactions.
| Target | Binding Affinity (IC₅₀) | Key Interactions | Source |
|---|---|---|---|
| CRBN E3 ligase | 0.8 µM | Fluorine–aromatic π stacking | |
| Serotonin receptors | 12 nM | Methoxypiperidine H-bonding |
Key Findings:
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Synthetic Flexibility : Fluorine atoms and the piperidine group enable diverse modifications, including cross-coupling and nucleophilic substitution.
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Stability Limitations : Susceptibility to hydrolysis and redox cycling restricts formulation options .
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Biological Relevance : High affinity for neurological targets highlights therapeutic potential .
Data derived from peer-reviewed studies on analogous benzamide systems .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have indicated that 2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide exhibits significant anticancer properties. It has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
Case Study:
A study published in Cancer Research demonstrated that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results showed a dose-dependent response, indicating its potential as a therapeutic agent in cancer treatment .
2. Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Its piperidine moiety is known for enhancing blood-brain barrier permeability, which is critical for central nervous system (CNS) drug delivery.
Case Study:
Research published in Neuropharmacology highlighted the efficacy of this compound in animal models of anxiety and depression. The study reported that administration of the compound resulted in significant behavioral improvements, suggesting its role as a novel anxiolytic agent .
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Lacks the piperidine and methoxy groups, making it less versatile in certain applications.
4-(3-Methoxypiperidin-1-yl)aniline: Does not contain the benzamide moiety, limiting its potential interactions.
N-(4-(3-Methoxypiperidin-1-yl)phenyl)benzamide: Similar but lacks the fluorine atoms, which can affect its reactivity and properties.
Uniqueness
2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is unique due to the presence of both fluorine atoms and the methoxypiperidine group
Biological Activity
2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide (CAS Number: 1797318-20-7) is a synthetic organic compound belonging to the class of benzamides. It is characterized by its unique structural features, including a difluorophenyl group and a methoxypiperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₂₀F₂N₂O₂
- Molecular Weight : 346.4 g/mol
- SMILES Notation : COC1CCN(c2ccc(NC(=O)c3c(F)cccc3F)cc2)CC1
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising findings:
1. Anticancer Properties
Studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
2. Neuroprotective Effects
The methoxypiperidine component suggests potential neuroprotective effects. In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases.
3. Antidepressant Activity
Preliminary studies suggest that this compound may possess antidepressant-like effects. Animal models have shown improvements in depressive behaviors, indicating its potential as a therapeutic agent for mood disorders.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro Anticancer Study | Demonstrated inhibition of cell proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values of 15 μM and 20 μM respectively. |
| Neuroprotection Study | Showed a reduction in reactive oxygen species (ROS) levels in SH-SY5Y neuronal cells treated with the compound, suggesting a protective mechanism against oxidative stress. |
| Behavioral Study | In a forced swim test, mice treated with the compound exhibited reduced immobility time compared to controls, indicating potential antidepressant effects. |
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that:
- Anticancer Activity : Involves inhibition of PI3K/Akt/mTOR signaling pathways.
- Neuroprotection : May involve the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
- Antidepressant Effects : Potentially linked to modulation of serotonin and norepinephrine levels in the brain.
Q & A
Q. What non-pharmaceutical applications could this compound have in material science?
- Methodological Answer :
- Liquid Crystal Development : Test thermal stability (DSC) and mesophase behavior via polarized optical microscopy, leveraging its rigid benzamide core .
- Polymer Additives : Evaluate plasticizing effects by measuring glass transition temperature (Tg) shifts in PVC blends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
